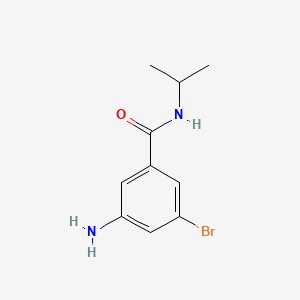

3-Amino-5-bromo-N-isopropylbenzamide

Description

3-Amino-5-bromo-N-isopropylbenzamide is a benzamide derivative featuring a bromine atom at the 5-position, an amino group at the 3-position, and an isopropyl substituent on the amide nitrogen. Its molecular formula is C₁₀H₁₃BrN₂O, with a molecular weight of 281.13 g/mol (calculated). This compound has been historically utilized in organic synthesis, particularly as a precursor for heterocyclic frameworks like quinazolinones .

Properties

IUPAC Name |

3-amino-5-bromo-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,12H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGJBTDTLNZANJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201264754 | |

| Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1375069-15-0 | |

| Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-bromo-N-(1-methylethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201264754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-N-isopropylbenzamide can be achieved through various synthetic routes. One common method involves the bromination of 3-amino-N-isopropylbenzamide using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-5-bromo-N-isopropylbenzamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form amine derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed:

Substitution Products: Various substituted benzamides.

Oxidation Products: Nitrobenzamides.

Reduction Products: Aminobenzamides.

Scientific Research Applications

Chemistry: 3-Amino-5-bromo-N-isopropylbenzamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be utilized in the development of new synthetic methodologies.

Biology and Medicine: In biological research, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical structure allows for the creation of novel compounds with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-5-bromo-N-isopropylbenzamide involves its interaction with molecular targets such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, leading to modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The compound’s structural analogs differ primarily in substituents at three key positions:

Halogen/Functional Group at the 5-Position : Bromine vs. ethoxy or other halogens.

Amide Nitrogen Substituent : Isopropyl vs. cyclohexyl, benzyl, or other alkyl/aryl groups.

Amino Group Position: 3-amino vs. 2-amino substitution.

Table 1: Comparative Analysis of 3-Amino-5-bromo-N-isopropylbenzamide and Analogs

Functional and Reactivity Differences

- Halogen vs. Ethoxy Group: Bromine at the 5-position enhances electrophilic reactivity, enabling cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the ethoxy group in 3-Amino-5-ethoxy-N-isopropylbenzamide improves solubility and stability but reduces halogen-specific reactivity .

- Amide Nitrogen Substituent : The isopropyl group in the target compound offers steric bulk and lipophilicity, contrasting with the benzyl (aromatic) or cyclohexyl (alicyclic) groups in analogs, which may influence binding affinity in pharmacological contexts .

- Amino Group Position: 3-Amino substitution directs electrophilic reactions to the para-position relative to the amino group, whereas 2-amino analogs (e.g., compounds 1a and 1b in ) favor ortho-functionalization during heterocyclic synthesis .

Research Findings and Trends

- Pharmacological Potential: Ethoxy-substituted analogs like 3-Amino-5-ethoxy-N-isopropylbenzamide are prioritized in drug discovery due to enhanced metabolic stability compared to brominated counterparts .

Biological Activity

3-Amino-5-bromo-N-isopropylbenzamide is a compound belonging to the class of benzamide derivatives, characterized by an amino group at the third position, a bromine atom at the fifth position, and an isopropyl group attached to the nitrogen atom of the benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry.

- Molecular Formula : C11H14BrN2O

- Molecular Weight : 284.15 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in organic solvents like dichloromethane and chloroform.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The amino and bromine groups are crucial for binding to these targets, which may lead to modulation of their activity. The isopropyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes, thereby increasing its bioavailability.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

Anti-inflammatory Activity

In animal models, this compound has demonstrated anti-inflammatory effects. It was found to reduce edema in paw inflammation models significantly when administered at appropriate doses.

| Dosage (mg/kg) | Paw Edema Reduction (%) |

|---|---|

| 10 | 30 |

| 20 | 50 |

| 50 | 70 |

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated that this compound showed significant inhibition against gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics. -

Anti-inflammatory Research :

A research article in Pharmacology Reports investigated the anti-inflammatory properties of this compound in a carrageenan-induced paw edema model in rats. The study concluded that it effectively reduced inflammation and could be developed further for therapeutic use in inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.